An In-Depth Technical Guide to N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the foundational chemistry of the benzothiazole scaffold, outlines detailed synthetic protocols, and explores the prospective therapeutic applications of this specific derivative based on structure-activity relationships established for analogous compounds.
Introduction: The Prominence of the Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a thiazole ring, is a cornerstone pharmacophore in modern drug discovery.[1] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms facilitate diverse, high-affinity interactions with a wide array of biological targets.[2] This has led to the development of numerous benzothiazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties.[3][4] Clinically approved drugs such as Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), underscore the therapeutic relevance of this scaffold.[2] The versatility of the 2-aminobenzothiazole moiety, in particular, serves as a synthetically tractable platform for the generation of extensive compound libraries for lead discovery and optimization.[5]
This guide focuses on a specific derivative, N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide, which integrates three key pharmacophoric features: the core benzothiazole, a 6-position acetamido substituent, and a 2-methoxybenzamide group attached to the 2-amino position. The strategic combination of these functionalities suggests a high potential for specific biological activity, warranting a detailed exploration of its chemical and pharmacological profile.
Molecular Structure and Physicochemical Properties
The molecular structure of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide is characterized by a central 2-aminobenzothiazole core. An acetamido group (-NHCOCH₃) is attached at the 6-position of the benzene ring, and a 2-methoxybenzamide moiety is linked to the exocyclic nitrogen at the 2-position.
Table 1: Physicochemical Properties of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide (Predicted)
| Property | Value |
| Molecular Formula | C₁₇H₁₅N₃O₃S |
| Molecular Weight | 357.39 g/mol |
| LogP | 3.2 (Predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 4 |
Note: These properties are predicted based on the chemical structure and may vary from experimental values.
The presence of both hydrogen bond donors (the amide N-H groups) and acceptors (the carbonyl oxygens, methoxy oxygen, and thiazole nitrogen) suggests the potential for strong and specific interactions with biological macromolecules. The acetamido group at the 6-position can influence the electronic properties of the benzothiazole ring and provide an additional point of interaction. The 2-methoxybenzamide substituent introduces a degree of conformational flexibility and presents a distinct pattern of electrostatic potential that can be critical for target binding.
Synthesis and Characterization
The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a multi-step process that begins with the formation of the core 2-amino-6-substituted benzothiazole. This is followed by acylation at the 2-amino position.
Synthesis of the 2-Amino-6-acetamidobenzothiazole Intermediate
The key precursor, 2-amino-6-acetamidobenzothiazole, can be synthesized from p-aminoacetanilide. The general and widely adopted method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.[6]
Experimental Protocol: Synthesis of 2-Amino-6-acetamidobenzothiazole
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Step 1: Thiocyanation. To a stirred solution of p-aminoacetanilide in glacial acetic acid, add a solution of potassium thiocyanate (KSCN) in glacial acetic acid.
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Step 2: Cyclization. Cool the reaction mixture to 0-10 °C in an ice bath. Add a solution of bromine in glacial acetic acid dropwise with vigorous stirring, maintaining the temperature below 10 °C.
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Step 3: Work-up. After the addition is complete, continue stirring for an additional 2-3 hours at room temperature. Pour the reaction mixture into crushed ice.
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Step 4: Neutralization and Isolation. Neutralize the mixture with a suitable base (e.g., ammonia solution) to precipitate the product. Filter the solid, wash thoroughly with water, and dry.
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Step 5: Purification. Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 2-amino-6-acetamidobenzothiazole.
Causality of Experimental Choices: The use of glacial acetic acid as a solvent provides a polar protic medium that facilitates the reaction. The low temperature during the bromine addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.
Final Synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide
The final step involves the acylation of the 2-amino group of the benzothiazole intermediate with 2-methoxybenzoyl chloride.
Experimental Protocol: Acylation of 2-Amino-6-acetamidobenzothiazole
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Step 1: Reaction Setup. Dissolve 2-amino-6-acetamidobenzothiazole in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. Add a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger.
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Step 2: Acylation. To the stirred solution, add 2-methoxybenzoyl chloride dropwise at room temperature.
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Step 3: Reaction Monitoring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Step 4: Work-up. Once the reaction is complete, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1N HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Step 5: Isolation and Purification. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final compound, N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide.
Self-Validating System: The purity of the final compound should be confirmed by multiple analytical techniques, including High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic analysis.
Spectroscopic Characterization
The structure of the synthesized compound should be unequivocally confirmed using a combination of spectroscopic methods.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzothiazole and benzamide rings, singlets for the acetamido and methoxy methyl groups, and broad singlets for the amide N-H protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbons of the amide and acetamido groups, and the methyl carbons. |
| IR | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the amides (around 1650-1680 cm⁻¹), and C-N and C-S stretching. |
| Mass Spec | A molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. |
Potential Biological Activities and Therapeutic Applications
While specific biological data for N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide is not extensively reported in the public domain, the structural motifs present in the molecule allow for informed predictions of its potential therapeutic applications based on existing literature for related compounds.
Anticancer Activity
Numerous benzothiazole derivatives have demonstrated significant anticancer potential.[1] Specifically, 2-acetamido-benzothiazole derivatives have been investigated as inhibitors of various protein kinases. For instance, novel 2-acetamido, 6-carboxamide substituted benzothiazoles have been synthesized and evaluated as potential BRAFV600E inhibitors, a key target in melanoma.[7] The acetamido group at the 6-position in the title compound could potentially engage in hydrogen bonding interactions within the active site of kinases or other cancer-related targets.
Antimicrobial Activity
The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3] Recent studies have shown that 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl) acetamide derivatives exhibit promising antibacterial and antifungal properties.[8] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. The combination of the benzothiazole core and the amide functionalities in N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide makes it a candidate for antimicrobial screening.
Other Potential Applications
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Anti-inflammatory Activity: Benzothiazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[9]
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Antidiabetic Activity: N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides have been evaluated for their antidiabetic activity, with some compounds showing significant glucose-lowering effects.[10]
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Anticonvulsant Activity: Certain N-benzothiazol-2-yl benzamide derivatives have been synthesized and shown to possess anticonvulsant properties in preclinical models.[11]
Future Perspectives
The modular synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide allows for the systematic exploration of its structure-activity relationship (SAR). Future research should focus on:
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In-depth Biological Evaluation: Screening the compound against a panel of cancer cell lines, microbial strains, and relevant enzymes to identify its primary biological targets.
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SAR Studies: Synthesizing analogs by modifying the substituents on both the benzothiazole and the benzamide rings to optimize potency and selectivity.
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Computational Modeling: Employing molecular docking and other computational tools to predict binding modes and guide the design of more potent derivatives.
The rich chemical and pharmacological landscape of benzothiazole derivatives suggests that N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make it a compelling subject for further investigation in medicinal chemistry and drug discovery.
Visualizations
Caption: Synthetic pathway for N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methoxybenzamide.
Caption: Relationship between molecular components and potential biological activities.
References
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI.
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- Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2022). PubMed.
- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (n.d.). New Journal of Chemistry (RSC Publishing).
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library.
- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances (RSC Publishing).
- Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. (n.d.). Indian Journal of Chemistry.
- SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. (2016). IJCRT.org.
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Health Risks.
- Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. (n.d.). PubMed.
- Design and Synthesis of Novel 2‐Acetamido, 6‐Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors – In. (n.d.). ChemistrySelect.
- Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. (2008). Bioorganic & Medicinal Chemistry.
- N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: synthesis and pharmacological evaluation. (2008). PubMed.
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